molecular formula C16H20ClN3O2 B1589794 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline CAS No. 264208-72-2

4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline

Cat. No. B1589794
M. Wt: 321.8 g/mol
InChI Key: XAVZTXQALXOZJS-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline, also known as PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, differentiation, and survival. PD 153035 has been extensively studied for its potential applications in cancer research, as EGFR is often overexpressed in cancer cells.

Scientific Research Applications

Tubulin-Polymerization Inhibition

4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline derivatives have been studied for their role in inhibiting tubulin polymerization. Specifically, compounds like 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have shown high in vitro cytotoxic activity and significant potency against tubulin assembly, indicating their potential as antitumor agents. These compounds have demonstrated substantial inhibition of colchicine binding at the colchicine site on tubulin, causing cell arrest in the G2/M phase and disrupting microtubule formation (Wang et al., 2014).

Synthesis Methods

Research has been conducted on the synthesis of various quinazoline derivatives, including those with the 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy) structure. For example, the synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839) involved a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, highlighting the complex synthesis routes for these compounds (Ping, 2005).

Antimicrobial Applications

Some quinazoline derivatives, such as 8-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione, have been studied for their antimicrobial activities. These compounds, synthesized via ionic liquid-mediated processes, have shown promising results in screening for antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Gupta & Chaudhary, 2012).

Antitumor Activities

Various quinazoline derivatives, including those similar in structure to 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline, have been synthesized and evaluated for their antitumor activities. Studies have revealed that these compounds possess in vitro antiproliferation activity against cancer cells, making them valuable for further exploration in cancer treatment research (Gui-ping, 2012).

properties

IUPAC Name

4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-20-5-3-11(4-6-20)9-22-15-8-13-12(7-14(15)21-2)16(17)19-10-18-13/h7-8,10-11H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVZTXQALXOZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472532
Record name 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline

CAS RN

264208-72-2
Record name 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)-3,4-dihydroquinazolin-4-one (2.8 g, 9.24 mmol) in thionyl chloride (28 ml) containing DMF (280 μl) was heated at reflux at 85° C. for 1 hour. After cooling, the volatiles were removed by evaporation. The precipitate was triturated with ether, filtered, washed with ether and dried under vacuum. The solid was dissolved in methylene chloride and saturated aqueous sodium hydrogen carbonate was added. The organic layer was separated, washed with water, brine, dried (MgSO4) and evaporated to give 4-chloro-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline (2.9 g, 98%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
280 μL
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28 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LF Hennequin, ESE Stokes, AP Thomas… - Journal of medicinal …, 2002 - ACS Publications
We have previously shown that 4-anilinoquinazolines can be potent inhibitors of vascular endothelial growth factor (VEGF) receptor (Flt-1 and KDR) tyrosine kinase activity. A novel …
Number of citations: 403 pubs.acs.org
PA Ple, TP Green, LF Hennequin… - Journal of medicinal …, 2004 - ACS Publications
Deregulated activity of the nonreceptor tyrosine kinase c-Src is believed to result in signal transduction, cytoskeletal and adhesion changes, ultimately promoting a tumor-invasive …
Number of citations: 220 pubs.acs.org
Y Seimbille, ME Phelps, J Czernin… - Journal of Labelled …, 2005 - Wiley Online Library
Inhibitors of tyrosine kinase enzymatic activity represent a promising new class of antineoplastic agents. Although clinical studies performed over the last decade give more insight on …
G Marzaro, A Guiotto, G Pastorini, A Chilin - Tetrahedron, 2010 - Elsevier
A novel strategy to prepare 4-anilinoquinazoline derivatives based on the oxidation of the quinazoline ring is described. Quinazoline oxidation has been investigated and improved, …
Number of citations: 54 www.sciencedirect.com

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